molecular formula C16H16N2O2 B2379400 1-[1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl]ethan-1-one CAS No. 2097895-63-9

1-[1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl]ethan-1-one

Cat. No.: B2379400
CAS No.: 2097895-63-9
M. Wt: 268.316
InChI Key: ZCKKVUOTVIZGRS-UHFFFAOYSA-N
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Description

1-[1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl]ethan-1-one is a complex organic compound featuring a pyrrolidine ring fused with an isoquinoline moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The unique structure of this compound allows it to interact with various biological targets, making it a valuable subject for scientific research.

Preparation Methods

The synthesis of 1-[1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl]ethan-1-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve large-scale batch reactions where the reactants are combined in reactors under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-[1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of functionalized derivatives with potential biological activity .

Scientific Research Applications

1-[1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl]ethan-1-one has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases, such as cancer, neurological disorders, and infectious diseases.

    Industry: It can be used in the production of specialty chemicals, dyes, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

1-[1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl]ethan-1-one can be compared to other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.

    Isoquinoline derivatives: These compounds contain the isoquinoline moiety and are known for their diverse pharmacological properties.

    Pyrrolidin-2-ones: These compounds are structurally related and often used in similar applications, such as drug development and organic synthesis.

The uniqueness of this compound lies in its combined structure, which allows it to exhibit properties of both pyrrolidine and isoquinoline derivatives, making it a versatile and valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-[1-(isoquinoline-1-carbonyl)pyrrolidin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11(19)13-7-9-18(10-13)16(20)15-14-5-3-2-4-12(14)6-8-17-15/h2-6,8,13H,7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKKVUOTVIZGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(C1)C(=O)C2=NC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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